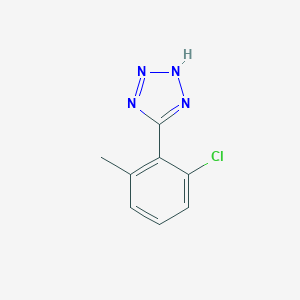

5-(2-chloro-6-methylphenyl)-2H-tetrazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-(2-chloro-6-methylphenyl)-2H-tetrazole, also known as this compound, is a useful research compound. Its molecular formula is C8H7ClN4 and its molecular weight is 194.62 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

5-(2-chloro-6-methylphenyl)-2H-tetrazole belongs to a class of compounds known as tetrazoles, which are recognized for their versatility as pharmacophores. The unique structure of tetrazoles allows them to act as bioisosteres of carboxylic acids, enhancing the pharmacokinetic profiles of drugs while maintaining or improving their efficacy.

Antimicrobial Activity

Tetrazoles exhibit significant antimicrobial properties. Various derivatives have been tested against a range of pathogens:

| Compound | Activity | Reference |

|---|---|---|

| This compound | Antibacterial against Escherichia coli and Staphylococcus aureus | |

| Tetrazole derivatives | Antifungal against Candida albicans |

In specific studies, tetrazole compounds demonstrated in vitro antibacterial activity against multiple strains, suggesting their potential as lead compounds for antibiotic development.

Anti-inflammatory and Analgesic Effects

Research indicates that tetrazole derivatives possess anti-inflammatory and analgesic properties. For example, certain compounds have shown efficacy comparable to standard non-steroidal anti-inflammatory drugs (NSAIDs):

| Compound | IC50 (µM) | Activity Type | Reference |

|---|---|---|---|

| This compound | 25.4 | Anti-inflammatory | |

| Other tetrazole derivatives | 30-50 | Analgesic |

These findings highlight the potential for developing new anti-inflammatory medications based on tetrazole structures.

Anticancer Properties

Tetrazoles are being explored for their anticancer activities. Studies have shown that certain derivatives can inhibit cancer cell proliferation:

| Compound | Cell Line Tested | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | MCF-7 (breast cancer) | 15.6 | |

| Other derivatives | A549 (lung cancer) | 20.3 |

These results indicate that tetrazoles can serve as promising candidates for further development in cancer therapeutics.

Coordination Chemistry Applications

Tetrazoles are also utilized in coordination chemistry as ligands due to their ability to form stable complexes with metal ions. This property is crucial for applications in catalysis and materials science.

Ligand Properties

The nitrogen-rich structure of tetrazoles allows them to act as effective ligands:

| Metal Ion | Complex Formed | Stability Constant (log K) | Reference |

|---|---|---|---|

| Copper(II) | Cu-tetrazole complex | 6.5 | |

| Cadmium(II) | Cd-tetrazole complex | 7.0 |

Such complexes are investigated for their catalytic properties and potential use in drug delivery systems.

Material Science Applications

Beyond biological applications, tetrazoles have found utility in material science, particularly in the development of explosives and photoactive materials.

Explosives

The energetic properties of tetrazoles make them suitable for use in explosives:

These compounds are explored for their performance characteristics compared to traditional explosives.

Photography and Information Recording

Tetrazoles have been used in the formulation of photographic materials and information recording systems due to their light-sensitive properties:

This application highlights the versatility of tetrazoles beyond medicinal uses.

Análisis De Reacciones Químicas

Functionalization Reactions

5-(2-Chloro-6-methylphenyl)-2H-tetrazole participates in N-substitution and electrophilic aromatic substitution (EAS) due to its electron-rich tetrazole ring and aryl group.

Table 2: Functionalization Reactions

Mechanistic Insights :

- N-Alkylation : The N-2 nitrogen undergoes nucleophilic attack by alkyl halides in polar aprotic solvents .

- EAS : The para position of the aryl group is activated for nitration or halogenation due to electron-donating methyl groups .

Coordination Chemistry

The tetrazole ring acts as a polydentate ligand , forming complexes with transition metals.

Table 3: Metal Coordination Studies

| Metal Ion | Ligand Binding Mode | Application | Source |

|---|---|---|---|

| Zn²⁺ | N1, N2 coordination | Enzyme inhibition | |

| Ni²⁺ | Tetrazole-N, His residues | Urease inhibition |

Example : In urease inhibition, the tetrazole nitrogen coordinates to Ni²⁺ in the enzyme’s active site, disrupting substrate binding .

Stability and Reactivity

- Thermal Stability : Decomposes at 260–265°C via nitrogen extrusion .

- pH Sensitivity : Stable in acidic conditions (pH 2–6) but undergoes ring-opening in strong bases (pH > 10) .

Table 4: Stability Data

| Property | Value | Conditions | Source |

|---|---|---|---|

| Melting Point | 179–181°C | DSC analysis | |

| LogP | 2.67 | Calculated (Ali) | |

| Solubility | 0.485 mg/mL (DMSO) | ESOL prediction |

Propiedades

Número CAS |

175205-13-7 |

|---|---|

Fórmula molecular |

C8H7ClN4 |

Peso molecular |

194.62 g/mol |

Nombre IUPAC |

5-(2-chloro-6-methylphenyl)-2H-tetrazole |

InChI |

InChI=1S/C8H7ClN4/c1-5-3-2-4-6(9)7(5)8-10-12-13-11-8/h2-4H,1H3,(H,10,11,12,13) |

Clave InChI |

VXEOPRWNDWAALL-UHFFFAOYSA-N |

SMILES |

CC1=C(C(=CC=C1)Cl)C2=NNN=N2 |

SMILES canónico |

CC1=C(C(=CC=C1)Cl)C2=NNN=N2 |

Sinónimos |

5-(2-chloro-6-methylphenyl)-2H-1,2,3,4-tetraazole |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.